molecular formula C7H6N2O4 B1442324 2,4-Dinitrotoluene (ring-D3) CAS No. 93951-68-9

2,4-Dinitrotoluene (ring-D3)

Cat. No. B1442324
Key on ui cas rn: 93951-68-9
M. Wt: 185.15 g/mol
InChI Key: RMBFBMJGBANMMK-NRUYWUNFSA-N
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Patent
US08765993B2

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.
[Compound]
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-:2].[Na+].[O-2:6].[Ce+3].[O-2:8].[O-2:9].[Ce+3].[NH2:11][C:12]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:13]=1[CH3:19]>>[N+:11]([C:12]1[CH:17]=[C:16]([N+:18]([O-:2])=[O:9])[CH:15]=[CH:14][C:13]=1[CH3:19])([O-:8])=[O:6] |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Smiles
Step Two
Name
Quantity
3.2 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)N)C
Step Five
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 23 hrs
Duration
23 h
CUSTOM
Type
CUSTOM
Details
of reaction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08765993B2

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.
[Compound]
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-:2].[Na+].[O-2:6].[Ce+3].[O-2:8].[O-2:9].[Ce+3].[NH2:11][C:12]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:13]=1[CH3:19]>>[N+:11]([C:12]1[CH:17]=[C:16]([N+:18]([O-:2])=[O:9])[CH:15]=[CH:14][C:13]=1[CH3:19])([O-:8])=[O:6] |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
Au CeO2
Quantity
263.6 mg
Type
reactant
Smiles
Step Two
Name
Quantity
3.2 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)N)C
Step Five
Name
Au (Na+)CEO2
Quantity
208.2 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after 23 hrs
Duration
23 h
CUSTOM
Type
CUSTOM
Details
of reaction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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